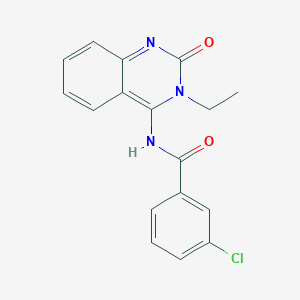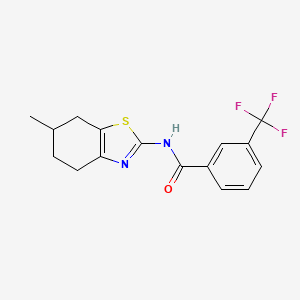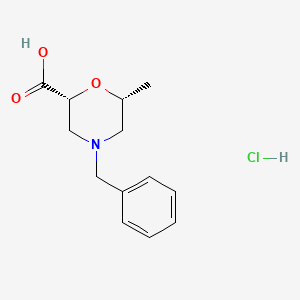![molecular formula C8H13I B2443723 1-ヨード-3-プロピルビシクロ[1.1.1]ペンタン CAS No. 212386-81-7](/img/structure/B2443723.png)
1-ヨード-3-プロピルビシクロ[1.1.1]ペンタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-3-propylbicyclo[111]pentane is a chemical compound with the molecular formula C8H13I It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
科学的研究の応用
1-Iodo-3-propylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound’s unique structure makes it a valuable bioisostere for drug discovery, potentially improving solubility, potency, and metabolic stability of lead compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-3-propylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes the reaction of [1.1.1]propellane with an iodine source under specific conditions. For instance, the reaction can be carried out using sulfinic acid sodium salt, [1.1.1]propellane, and an iodine source in a suitable solvent under light irradiation .
Industrial Production Methods
While detailed industrial production methods for 1-iodo-3-propylbicyclo[1.1.1]pentane are not widely documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of radical or nucleophilic addition reactions across the central bond of [1.1.1]propellane is considered practical and scalable .
化学反応の分析
Types of Reactions
1-Iodo-3-propylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Copper(I) catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield triazole derivatives .
作用機序
The mechanism of action of 1-iodo-3-propylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine atom and bicyclo[1.1.1]pentane framework. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The specific pathways and molecular targets depend on the context of its application, such as drug discovery or materials science .
類似化合物との比較
1-Iodo-3-propylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of iodine.
1,3-Diiodobicyclo[1.1.1]pentane: Contains two iodine atoms, offering different reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used in co-crystallization studies and materials science.
The uniqueness of 1-iodo-3-propylbicyclo[1.1.1]pentane lies in its specific functionalization, which imparts distinct chemical properties and reactivity compared to other derivatives.
特性
IUPAC Name |
1-iodo-3-propylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPIAUQGWKLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone](/img/structure/B2443640.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)
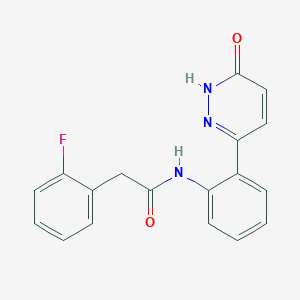
![N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)
![N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443644.png)
![5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2443647.png)
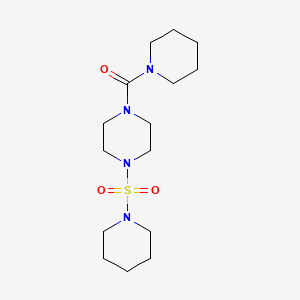
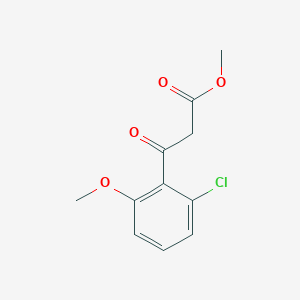
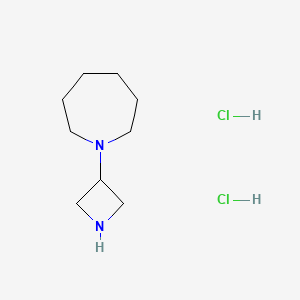
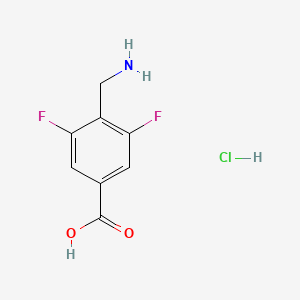
amino}oxolan-3-ol](/img/structure/B2443657.png)
